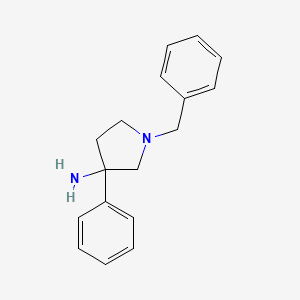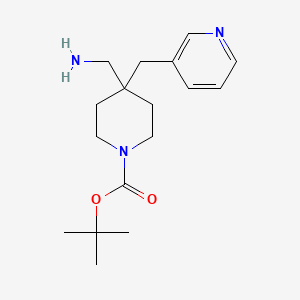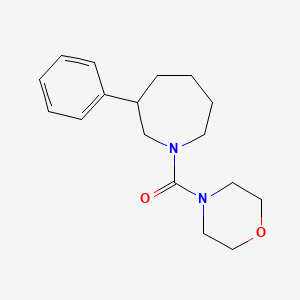
1-Benzyl-3-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-phenylpyrrolidin-3-amine is a chemical compound that has garnered interest in the field of organic chemistry due to its potential as a building block for biologically active compounds. The compound features a pyrrolidine ring, which is a five-membered lactam structure, substituted with benzyl and phenyl groups. This structure is significant in medicinal chemistry as it is often found in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. A convenient route to 1-benzyl-3-aminopyrrolidine has been developed, which is prepared mainly in aqueous conditions starting from inexpensive and commercially available materials. The key step in this synthesis involves the Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid of the appropriate acylhydrazides . Another study reports the synthesis of a chiral derivative of 1-benzylpyrrolidine, which is achieved through a stereospecific and regioselective chlorination of an aziridinium ion intermediate, followed by nitrile anion cyclization .
Molecular Structure Analysis
The molecular structure of a derivative of pyrrolidine, specifically methyl N-[(2R,5S)-1-N-benzyl-5-methoxycarbonylprolyl]-(S)-phenylalaninate, has been crystallized and subjected to X-ray analysis to ascertain the absolute configuration of the two asymmetric carbon atoms of the ring. The five-membered ring adopts a half-chair conformation, and an intramolecular hydrogen bond is observed, which links the amino nitrogen atom of the phenylalanine group to the carbonyl of the 5-methoxycarbonyl group .
Chemical Reactions Analysis
In the context of chemical reactions, 1-benzyl-3-phenylpyrrolidin-3-amine and its derivatives can be involved in various chemical transformations. For instance, the structure-activity relationship study of the amine portion of a calcilytic compound led to the discovery of substituted 2-benzylpyrrolidines as replacements for a specific amine component. This modification resulted in a compound with similar potency as a calcium-sensing receptor (CaR) antagonist and an improved safety profile regarding the human ether-a-go-go related gene (hERG) .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-benzyl-3-phenylpyrrolidin-3-amine, the studies do imply that the compound and its derivatives are amenable to crystallization and structural analysis, suggesting a degree of stability and purity that is suitable for such characterization . The solubility in water and the ability to perform reactions in aqueous conditions also indicate that the compound has favorable solubility properties, which is advantageous for synthesis and potential biological applications .
Wissenschaftliche Forschungsanwendungen
Enantiodivergent Synthesis
Researchers have explored enantiodivergent synthesis methods involving derivatives of pyrrolidinone, aiming to achieve amino analogues of pantolactone. These methods involve using chirality transfer agents to produce chiral auxiliaries that are crucial in diastereoselective reactions (Camps et al., 2007).
Efficient Synthesis of Chiral Building Blocks
A practical and efficient synthesis route has been developed for producing key chiral building blocks for the synthesis of biologically active compounds. This process features a stereospecific and regioselective chlorination of aziridinium ion intermediates (Ohigashi et al., 2010).
Synthesis of Pyrimidinone Derivatives
The synthesis of 2-substituted pyrimidin-4(3H)-ones utilizing itaconic acid derivatives showcases the versatility of pyrrolidinone derivatives in creating compounds that may have varied applications, including in pharmaceutical chemistry (Grošelj et al., 2013).
Development of Polymers with Low Bandgaps
Research into aminobenzodione-based polymers illustrates the potential of pyrrolidinone derivatives in materials science, particularly for creating polymers with low bandgaps and solvatochromic behavior suitable for electronic applications (Zhang et al., 2014).
Novel Antitumor and Antimicrobial Agents
Microwave-assisted, chemoselective synthesis has been used to create novel compounds with potential antitumor and antimicrobial applications. This approach emphasizes the role of pyrrolidinone derivatives in medicinal chemistry (Azmy et al., 2018).
Catalysis and Organic Transformations
Pyrrolidine-based amino alcohols derived from tartaric acid have been used as chiral ligands in the enantioselective alkylation of benzaldehyde, demonstrating the utility of pyrrolidinone derivatives in catalysis and organic synthesis (Gonsalves et al., 2003).
Safety and Hazards
The safety information for “1-Benzyl-3-phenylpyrrolidin-3-amine” includes several hazard statements: H302, H314, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Relevant Papers
Relevant papers related to “1-Benzyl-3-phenylpyrrolidin-3-amine” include a review on the use of the pyrrolidine ring in drug discovery and a brief review of the biological potential of indole derivatives . These papers provide valuable insights into the potential applications and future directions of “1-Benzyl-3-phenylpyrrolidin-3-amine” and similar compounds.
Eigenschaften
IUPAC Name |
1-benzyl-3-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17(16-9-5-2-6-10-16)11-12-19(14-17)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLHMNABZXCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC=CC=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-phenylpyrrolidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2518825.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2518827.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2518828.png)

![N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518831.png)
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2518833.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)

![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)